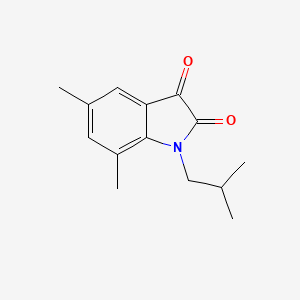

1-Isobutyl-5,7-dimethylindoline-2,3-dione

Description

Historical Context and Significance of the Isatin (B1672199) Nucleus in Heterocyclic Chemistry

The parent compound of the indoline-2,3-dione family, isatin (1H-indole-2,3-dione), was first identified in 1841 by Otto Linné Erdman and Auguste Laurent. researchgate.netscielo.brpharmaerudition.orgwikipedia.orgdergipark.org.tr They isolated this orange-red crystalline solid as a product from the oxidation of indigo (B80030) dye using nitric and chromic acids. researchgate.netwikisource.org This discovery marked the entry of a highly versatile and enduring scaffold into the field of heterocyclic chemistry. researchgate.netscielo.br

The significance of the isatin nucleus lies in its utility as a precursor for a vast array of heterocyclic compounds and its presence in numerous natural products and biologically active molecules. nih.govrsc.orgnih.gov Found in plants of the Isatis genus and even as a metabolic derivative of adrenaline in humans, the isatin core is a privileged structure in medicinal chemistry. wikipedia.orgtaylorfrancis.com Its synthetic versatility, first explored through classical methods like the Sandmeyer isatin synthesis, has made it an invaluable building block for creating complex molecular architectures, including quinolines and other fused heterocycles. scielo.brnih.govirapa.orgnih.gov The sustained interest in isatin over nearly two centuries is a testament to its fundamental importance in both organic synthesis and the development of pharmacologically active agents. scielo.brtaylorfrancis.com

Structural Features and Core Reactivity of Indoline-2,3-diones

The indoline-2,3-dione, or isatin, scaffold possesses a unique and reactive structure. It consists of a bicyclic system where a benzene (B151609) ring is fused to a five-membered pyrrolidine-2,3-dione (B1313883) ring. pharmaerudition.orgdergipark.org.trnih.gov This structure features a planar indole (B1671886) nucleus with a nitrogen atom at position 1, an amide carbonyl group at position 2 (part of a γ-lactam), and a ketone carbonyl group at position 3. dergipark.org.trnih.govtaylorfrancis.com

The reactivity of isatin is multifaceted, offering several sites for chemical modification:

The C3-Carbonyl Group: This is the most reactive site, behaving as a strong electrophile. nih.govresearchgate.net It readily undergoes nucleophilic addition reactions, aldol (B89426) condensations, and is central to the synthesis of a wide variety of C3-substituted and spiro-isatin derivatives. nih.govrsc.orgnih.gov

The Benzene Ring: The aromatic portion of the scaffold can undergo electrophilic aromatic substitution, typically at the C5 and C7 positions, allowing for the introduction of various functional groups. scielo.brtaylorfrancis.com

The C2-Amide Carbonyl: While less reactive than the C3-ketone, the amide bond can be cleaved under certain conditions, such as base-catalyzed alcoholysis, leading to ring-opening reactions that can be harnessed for further synthetic transformations. scielo.br

Ring Expansion: The electrophilic nature of the C3 carbon also enables isatin to participate in ring expansion reactions, providing access to larger heterocyclic systems like quinolines and quinazolinones which can be difficult to synthesize otherwise. wikipedia.orgnih.govirapa.org

This diverse reactivity makes the indoline-2,3-dione scaffold a powerful tool for generating molecular complexity. scielo.brdergipark.org.tr

Research Trends and Academic Relevance of Substituted Indoline-2,3-diones

The academic relevance of substituted indoline-2,3-diones is primarily driven by their broad spectrum of biological activities. nih.govrsc.org Isatin derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory agents. dergipark.org.trnih.govirapa.org In fact, several clinically approved drugs, such as the anticancer agent sunitinib, are based on the isatin scaffold, underscoring its pharmacological importance. nih.gov

Current research trends focus on the synthesis of novel, structurally diverse isatin derivatives to explore and optimize these biological effects. dergipark.org.trnih.gov Key areas of investigation include:

Systematic Substitution: Researchers are actively creating libraries of compounds by modifying all reactive positions of the isatin core (N1, C3, C5, and C7) to establish clear structure-activity relationships (SAR). nih.govresearchgate.net

Hybrid Molecules: A popular strategy involves conjugating the isatin scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-acting properties. nih.govnih.gov

Spirocyclic Derivatives: The construction of spiro-heterocycles at the C3 position is a major focus, as this introduces three-dimensional complexity, which can be advantageous for binding to biological targets. nih.govnih.govfarmaceut.org

Green Synthesis: There is a growing emphasis on developing more environmentally benign and efficient synthetic methods for preparing isatin derivatives. nih.gov

The ultimate goal of this research is to leverage the versatility of the isatin framework to design new therapeutic agents with improved potency, selectivity, and lower toxicity. nih.gov

Specific Academic Interest in 1-Alkyl-5,7-disubstituted Indoline-2,3-dione Derivatives

The specific substitution pattern found in 1-Isobutyl-5,7-dimethylindoline-2,3-dione represents a targeted strategy within the broader field of isatin research. Academic interest in this class of compounds stems from the desire to systematically tune the physicochemical and pharmacological properties of the isatin core.

N-Alkylation: The introduction of an alkyl group, such as isobutyl, at the N1 position is a well-established method to increase lipophilicity and modulate the electronic nature of the scaffold. researchgate.nettandfonline.com Studies have shown that N-alkylation can significantly influence biological activity, with the size and nature of the alkyl group being critical factors. tandfonline.comnih.gov For instance, N-alkylation has been shown to enhance antibacterial activity and can improve potency for enzyme inhibition. nih.govresearchgate.nettandfonline.com

C5 and C7 Disubstitution: The C5 and C7 positions of the isatin benzene ring are primary sites for electrophilic substitution. taylorfrancis.com Introducing small alkyl groups like methyl at these positions directly impacts the electronic environment and steric profile of the molecule. Electron-donating groups, such as methyl, at the C5 position have been shown in some studies to be valuable for improving anticancer potency. nih.gov Disubstitution at both C5 and C7 can further refine these properties, potentially influencing receptor binding and metabolic stability.

Therefore, the combination of N1-alkylation with C5 and C7-disubstitution is a rational design approach in medicinal chemistry. It allows for a fine-tuning of the isatin scaffold to optimize interactions with specific biological targets, leading to the development of more potent and selective therapeutic candidates.

Research Data on a Related Compound

While specific research data for this compound is not widely published, data for structurally related compounds provides insight into their characterization. The following table contains spectral data for a synthesized 5,7-dimethyl-substituted isatin thiosemicarbazone derivative , which illustrates the types of data used to confirm these structures.

| Property | Value |

| Appearance | Yellow crystals |

| Melting Point | 260–262 °C |

| IR (KBr, ν cm⁻¹) | 1713 (C=O), 1586 (C=N), 3316 (NH) |

| ¹H NMR (DMSO-d₆) δppm | 2.34 (s, 6H, 2CH₃), 6.58–7.72 (m, 9H, ArH's), 10.54 (s, 1H, indolic NH) |

| ¹³C-NMR (DMSO-d₆) δ ppm | 15.06, 30.06, 110.41, 117.82, 121.73, 127.52, 128.77, 130.38, 131.89, 136.33, 143.48, 146.28, 164, 189.90 |

| MS: m/z (%) | 375.90 (M⁺, 63.06) |

| Data sourced from a study on novel Indoline-2,3-dione derivatives. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1-(2-methylpropyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-8(2)7-15-12-10(4)5-9(3)6-11(12)13(16)14(15)17/h5-6,8H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKILZONPHQDMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 Isobutyl 5,7 Dimethylindoline 2,3 Dione

Established Synthetic Routes to the Indoline-2,3-dione Core

The formation of the indoline-2,3-dione scaffold is a critical first step. Various established methods can be adapted to produce the requisite 5,7-dimethyl substituted intermediate.

Adaptations of Classical Isatin (B1672199) Synthesis for Substituted Analogs

Classical methods for isatin synthesis, developed over a century ago, remain highly relevant for the preparation of substituted analogs like 5,7-dimethylindoline-2,3-dione. These methods typically begin with an appropriately substituted aniline (B41778), in this case, 3,5-dimethylaniline (B87155).

The Sandmeyer isatin synthesis is one of the most common and enduring methods. nih.govbiomedres.us It proceeds in two main steps. First, the starting aniline (3,5-dimethylaniline) is reacted with chloral (B1216628) hydrate (B1144303) and a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride, in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. biomedres.usdergipark.org.tr This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the target isatin. dergipark.org.trnmc.gov.in While effective for many simple analogs, the yields can be diminished and purification made more complex when dealing with m-substituted anilines due to the potential for the formation of regioisomeric products. nih.gov

The Stolle synthesis offers a robust alternative to the Sandmeyer method and is particularly effective for both substituted and unsubstituted isatins. biomedres.usnmc.gov.in This two-step procedure involves the condensation of a primary or secondary arylamine (3,5-dimethylaniline) with oxalyl chloride to form a chlorooxalylanilide intermediate. nmc.gov.in This intermediate is subsequently cyclized using a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to afford the desired indoline-2,3-dione. biomedres.usnmc.gov.in The Stolle synthesis is often favored for its versatility and can be advantageous for substrates where the Sandmeyer synthesis gives low yields. nih.gov

The Pfitzinger reaction , while primarily known for the synthesis of quinoline-4-carboxylic acids from isatin, is not a direct method for the synthesis of the isatin core itself.

Modern Approaches to Indoline-2,3-dione Synthesis

More contemporary methods offer alternative pathways to the indoline-2,3-dione core, often with improved yields, milder reaction conditions, or greater functional group tolerance. One such approach involves the oxidation of corresponding indole (B1671886) derivatives. nih.gov For the synthesis of 5,7-dimethylindoline-2,3-dione, this would entail the oxidation of 5,7-dimethylindole. Another modern strategy is the metal-free synthesis from 2-amino acetophenones, which proceeds via C-H bond activation and subsequent internal cyclization. nih.gov

Introduction of the 1-Isobutyl Moiety

Once the 5,7-dimethylindoline-2,3-dione core is synthesized, the next crucial step is the introduction of the isobutyl group at the N-1 position. This is typically achieved through N-alkylation.

N-Alkylation Strategies and Reaction Optimization

N-alkylation of the isatin nucleus is a common transformation that enhances the stability of the molecule and serves as a key step in the synthesis of diverse derivatives. nih.gov The reaction involves the deprotonation of the N-H group of the isatin to form a highly conjugated isatin anion, which then acts as a nucleophile, attacking an alkylating agent. nih.govmdpi.com For the synthesis of 1-isobutyl-5,7-dimethylindoline-2,3-dione, the alkylating agent would be an isobutyl halide, such as isobutyl bromide or isobutyl iodide.

The choice of base and solvent is critical for the success of the N-alkylation reaction. A variety of bases have been employed, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and calcium hydride (CaH₂). nih.govmdpi.com Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are commonly used. nih.govmdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating N-alkylation reactions. nih.gov Studies have shown that using bases like K₂CO₃ or Cs₂CO₃ in a minimal amount of DMF or N-methyl-2-pyrrolidinone (NMP) under microwave irradiation can lead to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov Another effective system involves using potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) in acetonitrile, which can be performed under both microwave and thermal conditions. researchgate.net The addition of a catalyst such as potassium iodide (KI) can also promote the nucleophilic substitution reaction. mdpi.com

A summary of common conditions for N-alkylation of isatins is presented in the table below.

| Base(s) | Solvent(s) | Catalyst/Promoter | Conditions | Reference(s) |

| K₂CO₃, Cs₂CO₃ | DMF, NMP | None | Microwave irradiation | nih.gov |

| NaH | DMF | None | 25–80 °C | mdpi.com |

| CaH₂ | DMF | None | 40–60 °C | mdpi.com |

| K₂CO₃ | DMF | KI | Room Temp. to 80 °C | mdpi.com |

| KF/Al₂O₃ | Acetonitrile | None | Microwave or Reflux | researchgate.net |

Incorporation of 5,7-Dimethyl Substituents

The positioning of the two methyl groups at the 5- and 7-positions of the indoline-2,3-dione ring is determined at the very beginning of the synthetic sequence. As outlined in the classical synthesis section (2.1.1), the key is the selection of the appropriate starting material. For the synthesis of this compound, the synthesis of the core scaffold must begin with 3,5-dimethylaniline . chemicalbook.comgoogle.com

When 3,5-dimethylaniline is subjected to the conditions of the Sandmeyer or Stolle synthesis, the cyclization reaction will lead to the formation of 5,7-dimethylindoline-2,3-dione. The substitution pattern of the final isatin product is a direct reflection of the substitution pattern of the initial aniline. Research has shown that substitutions at the C5 and C7 positions of the isatin ring can significantly influence the molecule's biological properties. calstate.edu The subsequent N-alkylation with an isobutyl halide does not alter the substitution pattern on the aromatic ring.

Pre-cyclization Functionalization of Aromatic Precursors

The key to constructing the 5,7-dimethylindoline-2,3-dione core lies in the selection of the appropriate aromatic precursor. The synthesis of isatins traditionally begins with a substituted aniline. For the target molecule, the required starting material is 3,5-dimethylaniline. This precursor contains the methyl groups at the necessary positions to yield the 5,7-dimethyl substitution pattern on the resulting isatin ring after cyclization.

The functionalization, in this case, is the presence of the two methyl groups on the aniline ring prior to the isatin ring formation. The Sandmeyer and Stolle syntheses are the most common methods for this cyclization. biomedres.usnmc.gov.in In the Sandmeyer synthesis, the aniline is reacted with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid like sulfuric acid. biomedres.ussynarchive.comnih.gov The Stolle synthesis, an effective alternative, involves the condensation of the arylamine with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized using a Lewis acid. biomedres.usnmc.gov.inchemicalbook.com

Post-cyclization Modification at Aromatic Positions

While the most direct route to this compound involves starting with the appropriately substituted aniline, post-cyclization modification of the aromatic ring of an isatin is also a possibility, though often less efficient. For instance, electrophilic aromatic substitution reactions on the isatin core can be complex due to the deactivating nature of the dicarbonyl system. However, under specific conditions, reactions such as nitration have been reported for isatin itself, which primarily occurs at the C-5 position. dergipark.org.tr Subsequent modification of these newly introduced functional groups could be envisioned. For the target molecule, however, such a strategy is less practical than starting with 3,5-dimethylaniline.

Total Synthesis of this compound

The total synthesis of this compound can be logically achieved in a two-stage process: first, the synthesis of 5,7-dimethylindoline-2,3-dione, followed by the N-alkylation with an isobutyl group.

Step-by-Step Elucidation of Optimized Reaction Conditions

Step 1: Synthesis of 5,7-Dimethylindoline-2,3-dione

A plausible route for the synthesis of the 5,7-dimethylisatin (B1329215) core is the Sandmeyer isatin synthesis. synarchive.comdrugfuture.com

Formation of the Isonitrosoacetanilide: 3,5-Dimethylaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This mixture is heated to form 2-(hydroxyimino)-N-(3,5-dimethylphenyl)acetamide.

Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with concentrated sulfuric acid. The mixture is carefully heated, which induces an intramolecular electrophilic substitution to form the five-membered ring, yielding 5,7-dimethylindoline-2,3-dione upon workup. nih.gov

Step 2: N-Alkylation to form this compound

The introduction of the isobutyl group at the N-1 position is a standard N-alkylation reaction. mdpi.com

Deprotonation: 5,7-dimethylindoline-2,3-dione is treated with a suitable base to form the isatin anion. Common bases for this purpose include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net

Nucleophilic Substitution: An isobutyl halide, such as 1-bromo-2-methylpropane (B43306) (isobutyl bromide), is then added to the reaction mixture. The isatin anion acts as a nucleophile, displacing the bromide to form the N-alkylated product, this compound. scispace.com Microwave-assisted conditions have been shown to significantly reduce reaction times and improve yields for such N-alkylation reactions. nih.govresearchgate.net

Yield Optimization and Scalability Considerations

For the synthesis of the isatin core, the Sandmeyer method can sometimes suffer from low yields with more complex anilines. nih.govnih.gov The Stolle synthesis is often considered a better alternative for scalability and can provide higher yields. nmc.gov.inresearchgate.net This method would involve reacting 3,5-dimethylaniline with oxalyl chloride, followed by a Lewis-acid-catalyzed cyclization (e.g., with aluminum chloride or boron trifluoride). biomedres.usdergipark.org.tr

For the N-alkylation step, optimization can be achieved by carefully selecting the base and solvent system. While K₂CO₃ in DMF is effective, the use of stronger bases like calcium hydride has also been reported to give high yields. tandfonline.com For scalability, reaction conditions would need to be optimized to minimize side products and facilitate purification. The use of phase-transfer catalysts could also be explored to improve the efficiency of the N-alkylation reaction on a larger scale.

The following table presents representative conditions for the N-alkylation of isatins, which would be applicable to the synthesis of the title compound.

| Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

| n-Butyl bromide | K₂CO₃ | DMF | MW, 2 min | 86 | nih.gov |

| Benzyl bromide | CaH₂ | DMF | 60°C, 1 h | High | acs.org |

| Allyl bromide | K₂CO₃ | DMF | 80°C, 12 h | ~95 | scispace.com |

| Ethyl chloroacetate | Cs₂CO₃ | NMP | MW, 5 min | 93 | nih.gov |

Advanced Derivatization of this compound

The most reactive site for derivatization in the this compound molecule is the C-3 carbonyl group, which behaves like a ketone. This position is highly susceptible to nucleophilic attack, leading to a variety of condensation products.

Functionalization at the C-3 Position (e.g., Schiff Base Formation, Knoevenagel Condensation)

Schiff Base Formation:

The C-3 carbonyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically involves refluxing the N-substituted isatin with the desired amine in a solvent like ethanol (B145695), often with a catalytic amount of glacial acetic acid. sysrevpharm.orgnih.gov The reaction of this compound with an aromatic amine, for example, would yield a 3-(arylimino)-1-isobutyl-5,7-dimethylindoline-2-one. These Schiff bases are often crystalline solids and are important intermediates in heterocyclic synthesis. researchgate.netresearchgate.net

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of the C-3 carbonyl group with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups). researchgate.netniscpr.res.in This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine, or can be performed using Lewis acids or solid-supported catalysts. researchgate.net

For example, reacting this compound with malononitrile (B47326) in the presence of a catalytic amount of piperidinium (B107235) acetate (B1210297) in a suitable solvent would lead to the formation of 2-(1-isobutyl-5,7-dimethyl-2-oxoindolin-3-ylidene)malononitrile. niscpr.res.in Similarly, reaction with other active methylene compounds like ethyl cyanoacetate (B8463686) or dimedone would yield the corresponding C-3 substituted derivatives.

The table below outlines typical conditions for Knoevenagel condensations of isatins.

| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Malononitrile | Piperidinium acetate | Water | 100°C, 30 min | Good to High | niscpr.res.in |

| Ethyl Cyanoacetate | SBA-Pr-SO₃H | Water | Reflux | High | researchgate.net |

| Dimedone | Piperidinium acetate | Water | 100°C, 30-60 min | Good to High | niscpr.res.in |

| Malononitrile | None | Ethanol:Water | Room Temp, 2-5 min | 80-96 | researchgate.net |

Modification of the Isatin Carbonyls (C-2, C-3)

The reactivity of the isatin core is dominated by the C-3 carbonyl group, which behaves as a typical ketone and is significantly more electrophilic than the C-2 amide carbonyl. This difference in reactivity allows for selective transformations at the C-3 position.

A primary strategy for modifying the C-3 carbonyl is through condensation reactions with compounds containing an active methylene group. farmaceut.org These reactions, often of the aldol (B89426) or Knoevenagel type, lead to the formation of 3-substituted-ylidene-2-oxindoles. For instance, the reaction of an isatin with an aryl or heteroaryl methyl ketone in the presence of a base like diethylamine (B46881) results in a C-3-alkylidene derivative. farmaceut.org This initial product can then undergo further transformations. farmaceut.org Similarly, isatins can be condensed with two equivalents of a cyclic dione (B5365651), such as cyclopentane-1,3-dione, in acetic acid to yield 3,3-bis(enol) derivatives. beilstein-journals.org The resulting enol hydroxyl groups provide further points for derivatization.

The C-3 carbonyl can also react with a variety of nucleophiles. Reactions with binucleophilic reagents are particularly useful for building more complex heterocyclic systems fused at the C-3 position. For example, reactions with o-phenylenediamine (B120857) or 2-aminophenol (B121084) can lead to the formation of novel spiro-diazepine and oxazepine derivatives, respectively. researchgate.net

While the C-2 amide carbonyl is less reactive, it can participate in reactions such as reduction or ring-opening under specific conditions, although modifications at C-3 are far more common for generating molecular diversity.

Table 1: Examples of C-3 Carbonyl Modification Reactions

| Reactant(s) | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Aryl/Heteroaryl Methyl Ketone | Aldol Condensation | 3-(2-oxo-2-substituted-ethylidene)indolin-2-one | farmaceut.org |

| Cyclopentane-1,3-dione (2 equiv.) | Knoevenagel Condensation | 3,3-bis(2-hydroxy-5-oxo-cyclopent-1-enyl)oxindole | beilstein-journals.org |

| Hydrazine Hydrate (on chalcone (B49325) derivative) | Cyclization | Spiro-pyrazoline | farmaceut.org |

| o-Phenylenediamine | Condensation/Cyclization | Spiro-diazepine | researchgate.net |

Synthesis of Spiro-Indoline-2,3-dione Derivatives

The creation of spirocyclic systems at the C-3 position of the indoline-2,3-dione core is a highly effective strategy for generating three-dimensional complexity and exploring novel chemical space. Spirooxindoles are a prominent class of compounds in natural products and pharmaceuticals. beilstein-journals.org Multicomponent reactions (MCRs) are particularly powerful tools for constructing these intricate architectures in a single, efficient step. beilstein-journals.org

One robust method involves the three-component reaction of an isatin, an amino acid (such as sarcosine), and a dipolarophile. This reaction proceeds via the in situ formation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile to generate a spiro-pyrrolidine or pyrroline (B1223166) ring system fused to the oxindole (B195798) core. mdpi.com A variety of substituted isatins, amines, and electron-deficient alkenes or alkynes can be used, making this a highly modular approach. mdpi.com

Another versatile three-component strategy involves the reaction of an isatin, an arylamine, and a cyclic β-dicarbonyl compound like cyclopentane-1,3-dione. beilstein-journals.org In acetic acid, this reaction yields novel spiro[dihydropyridine-oxindole] derivatives in good yields. beilstein-journals.org

Condensation reactions with bifunctional reagents also provide a direct route to spiro-heterocycles. For example, reacting isatins with β-amino amides in the presence of a catalyst such as alum or iodine in ethanol can produce spiro[quinazoline-indoline]diones. nih.gov The choice of catalyst and reaction conditions can be optimized to improve reaction times and yields. nih.gov Similarly, reactions with reagents like thiourea (B124793) on an isatin-derived chalcone can lead to spiro-dihydropyrimidine-thiones. farmaceut.org

Table 2: Synthetic Strategies for Spiro-Indoline-2,3-dione Derivatives

| Reaction Type | Reagents | Resulting Spiro System | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Isatin, Amino Acid, Dimethyl Acetylenedicarboxylate | Spiro[indoline-pyrroline] | mdpi.com |

| Three-Component Reaction | Isatin, Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| Condensation/Cyclization | Isatin, β-Amino Amide | Spiro[quinazoline-indoline] | nih.gov |

| Condensation/Cyclization | Isatin-Chalcone, Thiourea, KOH | Spiro[dihydropyrimidine-thione-indoline] | farmaceut.org |

| Condensation/Cyclization | Isatin, 2-Mercaptobenzimidazole | Spiro[indole-thiazetobenzimidazole] | researchgate.net |

Exploration of Novel Linkers and Side Chains

Beyond modifications at the isatin carbonyls, the derivatization of this compound can be achieved by exploring novel linkers and side chains attached to the core structure. These modifications can be used to modulate physicochemical properties, introduce new functionalities, or attach the scaffold to other molecules or surfaces.

The N-1 position, occupied by the isobutyl group, is a key site for modification. While the starting compound is defined, the synthesis of analogues with different N-alkyl or N-aryl groups is a common strategy in isatin chemistry. Studies have shown that the nature of the N-1 substituent can significantly influence biological activity, with even a simple N-methyl group sometimes promoting inhibitory potency in certain enzyme assays. nih.gov Therefore, exploring variations of the N-1 isobutyl group—for example, by introducing longer chains, cyclic systems, or functional groups—is a valid strategy for generating new derivatives.

Linkers can be introduced via the functional handles created through C-3 carbonyl modifications. For instance, the products of aldol condensations or the newly formed rings in spiro derivatives often contain functional groups (e.g., hydroxyls, amines, carboxylates) that can be used as attachment points for polyethylene (B3416737) glycol (PEG) chains, alkyl linkers, or other moieties. beilstein-journals.orgmdpi.com

Furthermore, while the 5- and 7-methyl groups are fixed in the parent compound, derivatization strategies often involve creating analogues with different substituents on the aromatic ring. For example, introducing sulfonyl groups at the C-5 position has been shown to be an effective modification for enhancing the inhibitory potency of isatins against certain proteases. nih.gov This indicates that exploring bioisosteric replacements or adding functional groups to the aromatic ring of the this compound scaffold could be a fruitful avenue for future research.

Table 3: Potential Sites for Linker and Side Chain Exploration

| Modification Site | Strategy | Examples of Novel Groups/Linkers | Reference |

|---|---|---|---|

| N-1 Position | Variation of the alkyl substituent | Longer alkyl chains, cyclic groups (e.g., cyclohexyl), aryl groups, chains with terminal functional groups. | nih.gov |

| C-3 Side Chain | Functionalization of C-3 derivatives | Attachment of linkers (e.g., alkyl, PEG) to hydroxyl or carboxyl groups on a C-3 side chain. | beilstein-journals.orgmdpi.com |

| C-5/C-7 Aromatic Ring | Introduction of new substituents | Sulfonyl groups, halogens, nitro groups, or other electron-withdrawing/donating groups. | nih.gov |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Investigation of the Dicarbonyl Reactivity

The vicinal dicarbonyl moiety at the C-2 and C-3 positions of the indoline (B122111) core is the primary site of reactivity. The C-3 carbonyl group, being a ketone, is generally more electrophilic than the C-2 carbonyl, which is part of an amide (lactam) linkage. This difference in reactivity allows for selective transformations.

Nucleophilic Additions to the C-2 and C-3 Carbonyls

Nucleophilic attack is a fundamental reaction of the indoline-2,3-dione core. masterorganicchemistry.com The C-3 keto-carbonyl is highly susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of isatin (B1672199) and its derivatives. nih.gov For instance, organometallic reagents such as Grignard and organolithium compounds are expected to add to the C-3 carbonyl, yielding tertiary alcohols after workup.

Aldol-type condensation reactions are also characteristic. In the presence of a suitable catalyst, active methylene (B1212753) compounds can react with the C-3 carbonyl of 1-isobutyl-5,7-dimethylindoline-2,3-dione to form 3-substituted-3-hydroxyindolin-2-one derivatives. nih.gov

While the C-3 carbonyl is the more common site for nucleophilic attack, the C-2 amide carbonyl can also react under certain conditions, often leading to ring-opening of the indoline system.

Table 1: Predicted Nucleophilic Addition Reactions at C-3

| Nucleophile | Reagent Example | Predicted Product Type |

|---|---|---|

| Carbon Nucleophile | Methylmagnesium Bromide | 3-Hydroxy-3-methyl-1-isobutyl-5,7-dimethylindolin-2-one |

| Carbon Nucleophile | Acetaldehyde (Aldol) | 3-(1-Hydroxyethyl)-3-hydroxy-1-isobutyl-5,7-dimethylindolin-2-one |

| Hydride | Sodium Borohydride | 3-Hydroxy-1-isobutyl-5,7-dimethylindolin-2-one |

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of the indoline-2,3-dione system is activated towards electrophilic aromatic substitution. wikipedia.org The directing effects of the substituents on the ring determine the regioselectivity of these reactions. In this compound, the aromatic ring bears two methyl groups at positions 5 and 7, and the fused pyrrolidine-2,3-dione (B1313883) ring.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are anticipated to proceed at the C-4 and C-6 positions. wikipedia.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Products |

|---|---|---|

| Nitration | NO₂⁺ | 1-Isobutyl-5,7-dimethyl-4-nitroindoline-2,3-dione & 1-Isobutyl-5,7-dimethyl-6-nitroindoline-2,3-dione |

| Bromination | Br⁺ | 4-Bromo-1-isobutyl-5,7-dimethylindoline-2,3-dione & 6-Bromo-1-isobutyl-5,7-dimethylindoline-2,3-dione |

Ring-Opening and Ring-Closing Reactions of the Indoline-2,3-dione Core

The indoline-2,3-dione scaffold can undergo skeletal rearrangements, including ring-opening and ring-expansion reactions. researchgate.net Treatment with a base, such as sodium hydroxide, can induce hydrolytic cleavage of the C2-N1 amide bond, leading to the formation of a salt of 2-(isobutylamino)-3,5-dimethyl-6-oxo-cyclohexa-2,4-dienecarboxylic acid.

Conversely, isatin and its derivatives are known to undergo ring-expansion reactions to form quinoline (B57606) and quinazoline (B50416) structures. nih.govresearchgate.net For example, reaction with certain nucleophiles can trigger a cascade of bond cleavage and formation, ultimately expanding the five-membered ring. The nature of the substituent on the nitrogen atom can influence the course of these reactions. rsc.org An acid-catalyzed reaction with N-alkylureas, for instance, has been shown to lead to spiro-quinazolines via a ring-opening mechanism of the isatin core. acs.org

Photochemical and Electrochemical Transformations

The presence of the α-keto amide functionality suggests that this compound would be photochemically active. acs.org Irradiation of α-keto amides can lead to the cleavage of the bond between the carbonyl groups. acs.orgnih.gov This process often involves a hydrogen atom transfer from the N-alkyl substituent. For this compound, this could potentially lead to complex intramolecular rearrangements or fragmentation.

Electrochemical methods can also be employed to induce transformations. The intramolecular cross-coupling of 1,3-dicarbonyl compounds has been achieved through electrochemical oxidation, suggesting that electrochemical methods could be used to form new bonds involving the indoline-2,3-dione core. rsc.orgnih.gov

Catalytic Transformations Involving this compound

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry offers a variety of transition metal-catalyzed reactions that could be applied to this compound. nih.govmdpi.com If a halogen substituent were introduced onto the aromatic ring (e.g., at the 4- or 6-position), it could serve as a handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. researchgate.net These reactions would allow for the introduction of a wide range of aryl, vinyl, and amino substituents, further functionalizing the molecule.

Palladium-catalyzed reactions are particularly prevalent in this context. acs.org For example, a 4-bromo-1-isobutyl-5,7-dimethylindoline-2,3-dione could react with an arylboronic acid in the presence of a palladium catalyst to form a 4-aryl-substituted derivative.

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Starting Material | Coupling Partner | Reaction Type | Catalyst System (Example) | Predicted Product |

|---|---|---|---|---|

| 4-Bromo-1-isobutyl-5,7-dimethylindoline-2,3-dione | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 1-Isobutyl-5,7-dimethyl-4-phenylindoline-2,3-dione |

Organocatalytic Applications

Substituted indoline-2,3-diones are valuable electrophilic partners in a variety of organocatalytic reactions, which are prized for their ability to construct complex molecular architectures with high levels of stereocontrol. aalto.firsc.org The electron-withdrawing nature of the two carbonyl groups activates the C3-carbonyl for nucleophilic attack, making isatins excellent substrates for a range of asymmetric transformations. nih.gov

One prominent application is in the aza-Michael addition , where the isatin nitrogen, after activation, can act as a nucleophile. aalto.fi For instance, isatin can be derivatized in situ to form a Schiff base, which then participates in asymmetric aza-Michael reactions with unsaturated 1,4-diketones. aalto.fi These reactions, catalyzed by organocatalysts, proceed with high yields and enantioselectivities, leading to the formation of N-substituted isatins. aalto.fi

The C3-carbonyl of isatins readily participates in Morita-Baylis-Hillman (MBH) reactions . acs.org Isatin derivatives have been shown to be reactive electrophiles in the Baylis-Hillman reaction with acrylic acid derivatives, catalyzed by DABCO, to produce 3-hydroxy-2-oxindole adducts in good to excellent yields. elsevierpure.com The reaction conditions are generally mild, often occurring in ethanol (B145695) or ethanol/THF mixtures. elsevierpure.com N-heterocyclic carbenes (NHCs) have also been employed to catalyze the chemoselective C3-functionalization of isatins via the MBH reaction. acs.org

Furthermore, isatins are effective dienophiles in asymmetric hetero-Diels-Alder (HDA) reactions . rsc.org A simple organocatalytic system, for example, comprising a primary β-amino alcohol and an N-protected amino acid, can catalyze the HDA reaction between isatins and enones. rsc.org This transformation provides access to chiral spirooxindole-tetrahydropyranones, which are valuable scaffolds in medicinal chemistry, with good to excellent stereoselectivities. rsc.org The isatin is activated through hydrogen bonding interactions with the co-catalyst, facilitating the cycloaddition. rsc.org

The versatility of isatins in organocatalysis is further demonstrated by their use in enantioselective alkynylation reactions . researchgate.net A combination of metal catalysis and organocatalysis, such as a bifunctional amidophosphine-urea/AgBF4 complex, can effectively catalyze the asymmetric addition of terminal alkynes to the C3-carbonyl of isatins. researchgate.net This method allows for the synthesis of structurally diverse propargylic alcohols containing a tetrasubstituted stereocenter with high enantioselectivity. researchgate.net

Table 1: Examples of Organocatalytic Reactions with Isatin Derivatives

| Reaction Type | Catalyst/Co-catalyst | Reactants | Product Type | Yield (%) | Enantioselectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Aza-Michael Addition | Organocatalyst | Isatin (as Schiff base), Unsaturated 1,4-diketone | N-substituted isatins | Up to >95 | Up to 95 | aalto.fi |

| Morita-Baylis-Hillman | DABCO | Isatin, Acrylic acid derivative | 3-Hydroxy-2-oxindole adduct | Good to Excellent | N/A | elsevierpure.com |

| Hetero-Diels-Alder | Primary β-amino alcohol, N-protected amino acid | Isatin, Enone | Chiral spirooxindole-tetrahydropyranones | Moderate to Good | Good to Excellent | rsc.org |

| Enantioselective Alkynylation | Amidophosphine-urea/AgBF4 | Isatin, Terminal alkyne | Propargylic alcohols | Good | Up to 99 | researchgate.net |

Kinetic and Thermodynamic Studies of Key Reactions

The kinetics of reactions involving indole (B1671886) derivatives, including those with the indoline-2,3-dione structure, are crucial for understanding reaction mechanisms and optimizing conditions. For instance, kinetic studies on the nitrosation of 3-substituted indoles have revealed that the reaction exists in an equilibrium between the indole derivative and the 1-nitroso product. rsc.org The rates of these reactions were found to be largely insensitive to the acidity of the medium and were not catalyzed by typical nitrosation catalysts, suggesting a distinct reaction pathway compared to other N-nitrosation reactions. rsc.org

Thermodynamic studies, such as the solubility of isatin in various solvents, provide fundamental data for reaction engineering and process development. The solubility of isatin has been determined in a range of pure solvents at different temperatures. researchgate.net These studies show that solubility generally increases with temperature. researchgate.net Thermodynamic parameters like the enthalpy, entropy, and Gibbs free energy of solution can be calculated from these solubility data, indicating, for example, an endothermic and entropy-driven dissolution process in many organic solvents. researchgate.net Such data is vital for selecting appropriate solvent systems for reactions and crystallizations. researchgate.net

The interplay between solubility and reactivity is highlighted in studies of the isatin-acetone aldol (B89426) reaction, where neat acetone (B3395972) was identified as a suitable medium for flow chemistry applications due to its ability to dissolve isatin and promote the desired reaction with good enantioselectivity. researchgate.net The addition of water was found to improve both the yield and enantioselectivity of the reaction in batch processes. researchgate.net

Table 2: Solubility and Thermodynamic Parameters of Isatin

| Solvent | Temperature Range (K) | Solubility Trend | Thermodynamic Insights | Reference |

|---|---|---|---|---|

| Dichloromethane, Toluene, Acetone, Ethyl acetate (B1210297), 1,4-Dioxane, N,N-Dimethylformamide, Tetrahydrofuran, Acetonitrile (B52724) | 278.15 to 333.15 | Increases with temperature | Dissolution is endothermic and entropy-driven | researchgate.net |

| Polyethylene (B3416737) glycol 400 + Water mixtures | 298.15 to 338.15 | Highest in pure PEG 400, lowest in pure water | Dissolution is spontaneous and entropy-driven | researchgate.net |

Investigation of Intermolecular Interactions and Self-Assembly in Reaction Systems

Intermolecular interactions play a pivotal role in the crystal packing of isatin derivatives and can influence their reactivity in the solid state. ias.ac.innih.gov The understanding of these interactions is fundamental to crystal engineering, which aims to design new solids with desired properties. ias.ac.in

The crystal structures of isatin derivatives often reveal a network of intermolecular interactions. Hydrogen bonds are a common and significant interaction, particularly in N-unsubstituted isatins where the N-H group can act as a hydrogen bond donor to one of the carbonyl oxygens of a neighboring molecule, forming dimers or chains. nih.gov In N-substituted isatins, such as this compound, classical hydrogen bonding of this type is absent. However, other weak interactions like C-H···O and π-π stacking interactions can become dominant in directing the crystal packing.

The analysis of crystallographic databases provides insights into the preferred intermolecular contacts and supramolecular synthons in isatin-containing crystals. mdpi.comresearchgate.net For example, in the solid state, the carbonyl groups of the isoindoline-1,3-dione ring often act as hydrogen bond acceptors. researchgate.net Computational studies, such as molecular docking, can further elucidate the nature of these interactions, highlighting hydrophobic and electronic contributions to the binding of isatin derivatives to biological targets. researchgate.net

The self-assembly of isatin derivatives, guided by these non-covalent interactions, can lead to the formation of well-defined supramolecular structures. ias.ac.in These interactions are not only crucial for the solid-state structure but can also influence reaction pathways. For instance, intermolecular hydrogen bonding within a crystal lattice can modulate the dynamics of excited-state intramolecular proton transfer (ESIPT) processes, in some cases opening up reaction channels that are not observed in solution. nih.gov This demonstrates the profound impact of the crystalline environment on chemical reactivity.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of Proton and Carbon Resonances

NMR spectroscopy is a cornerstone for the structural analysis of 1-Isobutyl-5,7-dimethylindoline-2,3-dione, providing a detailed map of the proton and carbon environments. Based on data from analogous N-alkylated isatins, the expected chemical shifts for the proton (¹H) and carbon (¹³C) nuclei can be predicted with a high degree of confidence. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isobutyl group protons, and the protons of the two methyl groups on the aromatic ring. The aromatic protons are anticipated to appear as singlets due to their substitution pattern. The isobutyl group will present a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the nitrogen atom.

The ¹³C NMR spectrum will complement the proton data, showing resonances for the two carbonyl carbons (C2 and C3), the aromatic carbons, and the carbons of the isobutyl and dimethyl substituents. The chemical shifts of the carbonyl carbons are particularly indicative of the dione (B5365651) structure.

Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 (C=O) | - | ~184.0 |

| C3 (C=O) | - | ~158.0 |

| C4 (Ar-H) | ~7.0 | ~121.0 |

| C5 (Ar-C) | - | ~139.0 |

| C6 (Ar-H) | ~7.4 | ~125.0 |

| C7 (Ar-C) | - | ~118.0 |

| C7a (Ar-C) | - | ~148.0 |

| C3a (Ar-C) | - | ~117.0 |

| 5-CH₃ | ~2.3 | ~21.0 |

| 7-CH₃ | ~2.5 | ~18.0 |

| N-CH₂ (isobutyl) | ~3.6 (d) | ~47.0 |

| CH (isobutyl) | ~2.1 (m) | ~28.0 |

| CH₃ (isobutyl) | ~0.9 (d) | ~20.0 |

Note: Predicted values are based on data from analogous compounds. 'd' denotes a doublet, and 'm' denotes a multiplet.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Key correlations would be observed between the methylene and methine protons of the isobutyl group, and between the methine proton and the terminal methyl protons of the isobutyl group. hilarispublisher.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl and isobutyl groups by linking them to their attached protons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful to confirm the substitution pattern by showing through-space interactions between the 7-CH₃ protons and the N-CH₂ protons of the isobutyl group.

Solid-state NMR (ssNMR) could provide valuable information on the molecular structure and packing in the solid phase. This technique would be particularly useful for studying polymorphism, where different crystalline forms of the compound might exhibit distinct spectral signatures. It can also provide insights into the local environment and intermolecular interactions within the crystal lattice.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) studies on N-isobutyl isatin (B1672199), a close analog, have revealed a characteristic fragmentation pattern that is expected for the title compound. scispace.comkoreascience.kr

The primary fragmentation pathway involves the cleavage of the N-C bond of the isobutyl group. This results in the loss of the isobutyl radical and the formation of a stable cation corresponding to the 5,7-dimethylisatin (B1329215) moiety. This primary fragment would then undergo further fragmentation, typically the loss of carbon monoxide (CO), which is a characteristic fragmentation pathway for isatin-based compounds. scispace.com

Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₄H₁₈NO₂⁺ | 232.1332 | 232.1330 |

| [M-C₄H₉]⁺ | C₁₀H₈NO₂⁺ | 174.0550 | 174.0548 |

| [M-C₄H₉-CO]⁺ | C₉H₈NO⁺ | 146.0600 | 146.0598 |

Note: Observed m/z values are hypothetical based on typical instrument accuracy.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. nih.govresearchgate.net The amide carbonyl (at C2) and the ketone carbonyl (at C3) are expected to have slightly different frequencies due to their electronic environments. The spectrum would also feature bands corresponding to C-H stretching of the alkyl and aromatic groups, and C-N stretching.

Expected FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O (Ketone) | Stretching (ν) | ~1760 - 1740 |

| C=O (Amide) | Stretching (ν) | ~1740 - 1720 |

| C-H (Aromatic) | Stretching (ν) | ~3100 - 3000 |

| C-H (Alkyl) | Stretching (ν) | ~2960 - 2870 |

| C=C (Aromatic) | Stretching (ν) | ~1600 - 1450 |

| C-N | Stretching (ν) | ~1300 - 1200 |

Electronic Spectroscopy for Electronic Structure and Conjugation Analysis (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the indoline-2,3-dione core is expected to give rise to distinct absorption bands. Based on data from related substituted isatins, absorption maxima are anticipated in the UV region, corresponding to π-π* transitions within the aromatic system and n-π* transitions associated with the carbonyl groups. researchgate.net The substitution with an isobutyl group and two methyl groups may cause a slight bathochromic (red) shift compared to unsubstituted isatin. Fluorescence spectroscopy could also be employed to study the emission properties of the compound upon excitation at its absorption wavelengths, providing further insight into its electronic structure and potential applications in materials science.

Expected UV-Vis Absorption Data

| Transition | Solvent | Predicted λ_max (nm) |

| π-π | Ethanol (B145695) | ~250 - 260 |

| n-π | Ethanol | ~290 - 310 |

| π-π* | Ethanol | ~400 - 420 (weak) |

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination and Conformational Analysis

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. Although no crystal structure has been reported for this compound, the expected structural parameters can be inferred from the crystal structures of analogous compounds like 2-ethylisoindoline-1,3-dione. researchgate.net

This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the indoline-2,3-dione ring system and determining the conformation of the isobutyl substituent relative to the ring. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the solid-state architecture.

Illustrative Crystallographic Data

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | ~7-9 |

| b (Å) | ~10-15 |

| c (Å) | ~15-20 |

| α, γ (°) | 90 |

| β (°) | ~90-105 (for monoclinic) |

| Volume (ų) | ~1100-1500 |

| Z | 4 |

Note: These are illustrative values based on similar known structures, as no experimental data for the title compound is available.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, the introduction of a stereocenter, for instance through reactions at the C3 position, would result in chiral derivatives. A significant class of such chiral derivatives are spiro-oxindoles, which are formed by linking a cyclic moiety to the C3 carbon of the isatin core. nih.govresearchgate.netnih.govnih.gov The determination of the enantiomeric purity and absolute configuration of these chiral molecules is crucial, as different enantiomers can exhibit distinct biological activities.

Chiroptical spectroscopy plays a pivotal role in the stereochemical analysis of chiral isatin derivatives. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for determining the absolute configuration of chiral compounds. researchgate.net The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), can be compared with spectra of compounds with known configurations or with theoretical data from Time-Dependent Density Functional Theory (TD-DFT) calculations to assign the absolute stereochemistry (R/S) of the chiral centers. researchgate.net

The enantiomeric excess (ee) of a sample, which quantifies the purity of one enantiomer over the other, is a critical parameter in asymmetric synthesis. wikipedia.org While CD spectroscopy can be used for this purpose, a more common and precise method for determining the enantiomeric excess of chiral isatin derivatives is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. acs.orgacs.org In this technique, the two enantiomers interact differently with the chiral environment of the column, leading to their separation and allowing for the quantification of each.

Table 1: Illustrative Data for Chiral HPLC Analysis of a Hypothetical Chiral Derivative of this compound

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-enantiomer | 12.5 | 95000 | 90 |

| (S)-enantiomer | 15.2 | 5000 | |

| Racemic Mixture | 0 | ||

| (R)-enantiomer | 12.5 | 50000 | |

| (S)-enantiomer | 15.2 | 50000 |

This table is for illustrative purposes only and does not represent actual experimental data for the named compound.

In a typical research scenario involving a novel chiral derivative of this compound, researchers would first synthesize the compound using an asymmetric method. lookchem.com The resulting product mixture would then be analyzed by chiral HPLC to determine the enantiomeric excess. acs.org Subsequently, the enantiomers could be separated, and their absolute configurations determined using a combination of techniques, including X-ray crystallography and CD spectroscopy, often supported by computational modeling. researchgate.netacs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and other electronic characteristics.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles.

For related isoindoline-1,3-dione structures, DFT studies have been employed to investigate molecular and electronic properties. researchgate.net These calculations typically use a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to provide a detailed description of the electronic system. The resulting optimized geometry corresponds to the most stable structure of the molecule. The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The energy gap between HOMO and LUMO is a critical parameter, with a larger gap suggesting higher kinetic stability and lower chemical reactivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for 1-Isobutyl-5,7-dimethylindoline-2,3-dione This table is illustrative and based on typical values for similar compounds, as specific research on this molecule is not publicly available.

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -850.12345 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -2.05 |

| HOMO-LUMO Gap (eV) | 4.49 |

The Hartree-Fock (HF) method is another foundational quantum chemical approach. It approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are built upon the HF method to include electron correlation effects. These methods offer higher accuracy but at a significantly greater computational expense. They are often used as a benchmark for results obtained from other methods like DFT. For instance, geometry optimizations of similar heterocyclic compounds have been performed at the MP2/aug-cc-pVTZ level of theory to achieve high accuracy. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map is plotted on the electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on heteroatoms. Conversely, regions of positive electrostatic potential, depicted in blue, are electron-poor and indicate sites for nucleophilic attack. Intermediate potential values are shown in green. An MEP analysis of this compound would likely reveal negative potential around the oxygen atoms of the dione (B5365651) group, indicating their role as hydrogen bond acceptors, and positive potential near the hydrogen atoms. researchgate.netresearchgate.netchemrxiv.org

Reaction Mechanism Elucidation through Transition State Theory

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying the transition states that connect reactants to products.

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify all possible stationary points, including local minima (reactants and products) and saddle points (transition states).

For a reaction involving this compound, such as a nucleophilic addition to one of its carbonyl groups, PES mapping would involve systematically changing the geometric parameters that define the approach of the nucleophile. This allows for the identification of the lowest energy path from reactants to products, known as the intrinsic reaction coordinate (IRC).

The transition state is the point of highest energy along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

Once the transition state has been located and its energy calculated, the activation energy can be determined. Using this value within the framework of Transition State Theory, it is possible to predict the rate constant (k) of the reaction at a given temperature. These theoretical predictions of reaction rates are invaluable for understanding and designing chemical processes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This approach is instrumental in understanding both the intrinsic flexibility of a molecule and its interactions with its environment.

The three-dimensional structure of this compound is not static. The isobutyl group attached to the nitrogen atom can rotate, and the five-membered pyrrolidine-2,3-dione (B1313883) ring can exhibit subtle puckering. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

In studies of similar heterocyclic compounds, such as imidazolidine-2,4-dione derivatives, MD simulations have been used to assess the stability of protein-ligand complexes by monitoring the root mean square deviation (RMSD) of the protein backbone. researchgate.netnih.gov Lower RMSD values over the course of a simulation, often run for periods like 100 nanoseconds, indicate a more stable binding. researchgate.net For this compound, conformational analysis would focus on the orientation of the isobutyl group relative to the indoline (B122111) ring system, as this can significantly influence how the molecule interacts with biological targets or other molecules in its environment. The flexibility of the ring system itself, though less pronounced than in a simple aliphatic ring, would also be a key parameter to investigate.

MD simulations excel at modeling how a molecule interacts with its surroundings, including solvent molecules and other solutes. For this compound, simulations in an aqueous environment could reveal the formation and dynamics of hydrogen bonds between the carbonyl oxygens and water. The hydrophobic isobutyl and dimethyl groups would likely influence the local structuring of water molecules.

Computational studies on related structures, like 3-isobutyl-5,5-diphenylimidazolidine-2,4-dione, have detailed the specific intermolecular hydrogen bonds (such as N—H⋯O and C—H⋯O) and C—H⋯π interactions that stabilize the crystal lattice. nih.govresearchgate.net MD simulations can extend this analysis to the dynamic behavior in solution, showing how solvent molecules compete for these interaction sites and mediate interactions between solute molecules. Furthermore, computational models have been developed to specifically predict chemical shifts in various solvents like DMSO and CDCl3 by applying corrections based on differential solvent effects. liverpool.ac.uk

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate a molecule's structural or computed properties with its reactivity or biological activity. For this compound, SRR models could be developed to predict its behavior in various chemical or biological systems.

For a series of related isoindoline-1,3-dione derivatives, QSAR models have been successfully built to predict their antimycobacterial activity. researchgate.netresearchgate.net These models use descriptors derived from the molecular structure—such as electronic properties (e.g., HOMO-LUMO energy gap), hydrophobicity, and steric parameters—to create a mathematical equation that predicts the activity. researchgate.net In the case of this compound, descriptors would quantify the impact of the N-isobutyl group and the two methyl groups on the aromatic ring. For instance, the electron-donating nature of these alkyl groups would be expected to alter the electronic properties of the indoline-2,3-dione core, which could be correlated with its reactivity in, for example, nucleophilic addition reactions at the C3-carbonyl group.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting spectroscopic parameters. These predictions can aid in the structural confirmation of newly synthesized compounds and help interpret experimental spectra.

DFT-based methods have become exceptionally accurate in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info Studies have shown that for a range of organic molecules, including complex organophosphorus compounds, ¹H NMR chemical shifts can be predicted with a mean absolute error (MAE) of less than 0.2 ppm, and ¹³C NMR shifts with an MAE of less than 2 ppm. d-nb.info Machine learning approaches, using graph neural networks trained on large experimental datasets, have further improved prediction accuracy. nih.govnih.gov

For this compound, a theoretical prediction would yield the following approximate chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical computational predictions and are not experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Ketone) | - | ~180-185 (C2), ~165-170 (C3) |

| Aromatic CH | ~7.0-7.5 | ~115-145 |

| Aromatic C-N / C-C=O | - | ~150-155 (C7a), ~120-125 (C3a) |

| Aromatic C-CH₃ | - | ~135-140 |

| Ar-CH₃ | ~2.3-2.5 | ~18-22 |

| N-CH₂ (isobutyl) | ~3.6-3.8 | ~45-50 |

| CH (isobutyl) | ~2.0-2.2 | ~27-32 |

| CH₃ (isobutyl) | ~0.9-1.1 | ~19-21 |

Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) spectroscopy can be calculated. DFT studies on related heterocyclic systems, such as isoindoline-1,3-diones and thienopyrimidines, have successfully correlated calculated frequencies with experimental FT-IR spectra. researchgate.netresearchgate.net These calculations help in assigning specific vibrational modes to observed absorption bands.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are illustrative values based on typical computational predictions and are not experimental data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the benzene (B151609) ring |

| C-H Stretch (Aliphatic) | 2850-2960 | Stretching of C-H bonds in the isobutyl and methyl groups |

| C=O Stretch (Asymmetric) | ~1760-1780 | Asymmetric stretching of the two ketone groups |

| C=O Stretch (Symmetric) | ~1700-1720 | Symmetric stretching of the two ketone groups |

| C=C Stretch (Aromatic) | 1580-1620 | Stretching of carbon-carbon bonds within the benzene ring |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry of a compound, including its crystal packing, solubility, and binding to other molecules. NCI analysis tools, such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (AIM), are used to visualize and quantify these weak interactions. nih.govmdpi.com

Studies on molecules with similar functionalities, such as piperidone and imidazolidinedione derivatives, reveal the importance of interactions like C-H···O, C-H···N, and C-H···π in stabilizing the crystal structure. nih.govnih.govnih.gov For this compound, NCI analysis would be expected to highlight several key interactions:

C-H···O Hydrogen Bonds: The hydrogen atoms of the isobutyl and dimethyl groups can act as weak donors, forming hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules.

π-π Stacking: The electron-rich aromatic ring can stack with adjacent rings, contributing to crystal stability.

C-H···π Interactions: The alkyl hydrogen atoms can interact favorably with the face of the aromatic ring system of another molecule. nih.govresearchgate.net

Hirshfeld surface analysis maps these interactions onto a 3D surface around the molecule, with different colors indicating the types and relative strengths of intermolecular contacts. This provides a detailed picture of the forces governing the compound's solid-state architecture.

Molecular Interactions and Mechanistic Biological Studies Non Clinical Focus

Investigation of Biological Target Binding and Selectivity Profiles

The binding of small molecules to biological targets such as enzymes, receptors, and nucleic acids is a cornerstone of pharmacological research. Derivatives of the indoline-2,3-dione and the structurally related isoindoline-1,3-dione scaffold have been shown to interact with a variety of these targets.

Derivatives of indoline-2,3-dione have been identified as potent inhibitors of several enzymes, with a notable focus on bacterial DNA gyrase and cholinesterases.

DNA Gyrase Inhibition:

Bacterial DNA gyrase is a well-established target for antibacterial drugs. nih.gov This enzyme, a type II topoisomerase, introduces negative supercoils into DNA, a process essential for bacterial DNA replication and transcription. nih.gov DNA gyrase is composed of two subunits, GyrA and GyrB. nih.gov Schiff bases of indoline-2,3-dione have demonstrated inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase, with some derivatives showing IC50 values in the micromolar range. nih.gov The isatin (B1672199) moiety of these compounds is believed to be crucial for their interaction with the enzyme's active site. nih.gov These compounds can act as competitive inhibitors of the ATP-binding site on the GyrB subunit or interfere with the DNA cleavage and ligation reactions of the GyrA subunit. nih.gov For instance, certain isatin-phenylhydrazone derivatives were identified as DNA gyrase inhibitors. nih.gov

Cholinesterase Inhibition:

Derivatives of isoindoline-1,3-dione have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov Various synthesized isoindoline-1,3-dione derivatives have exhibited significant inhibitory activity against AChE, with IC50 values often in the low micromolar to nanomolar range. nih.govnih.gov For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids showed IC50 values ranging from 2.1 to 6.7 µM against AChE. nih.gov The phthalimide (B116566) group of these molecules is thought to interact with the peripheral anionic site of AChE. nih.gov

Table 1: Enzyme Inhibition Data for Indoline-2,3-dione and Isoindoline-1,3-dione Derivatives

| Compound Class | Target Enzyme | IC50 Values | Source |

|---|---|---|---|

| Schiff bases of indoline-2,3-dione | M. tuberculosis DNA gyrase | 50–157 µM | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 - 6.7 µM | nih.gov |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | 0.9 - 19.5 µM | nih.gov |

| N-benzylpiperidinylamine isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | as low as 87 nM | nih.gov |

| N-benzylpiperidinylamine isoindoline-1,3-dione derivatives | Butyrylcholinesterase (BuChE) | as low as 7.76 µM | nih.gov |

| Phenyl-substituted piperazine (B1678402) isoindoline-1,3-dione derivative | Acetylcholinesterase (AChE) | 1.12 µM | nih.gov |

| Diphenylmethyl moiety isoindoline-1,3-dione derivative | Butyrylcholinesterase (BuChE) | 21.24 µM | nih.gov |

While much of the research on indoline-2,3-dione derivatives has focused on enzyme inhibition, studies have also explored their binding to other receptors. For example, in silico studies have been conducted to evaluate the binding interactions of these compounds with receptors like the lactate (B86563) dehydrogenase receptor. researchgate.net However, detailed receptor binding affinity data from experimental assays (excluding human clinical context) is less commonly reported in the available literature for this specific class of compounds.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between small molecules and their biological targets at an atomic level. researchgate.netsemanticscholar.org

Molecular docking studies on isoindoline-1,3-dione derivatives have successfully identified key amino acid residues and interaction motifs within the binding sites of their target enzymes. For instance, in the case of AChE, the phthalimide ring of the inhibitors has been shown to interact with the peripheral anionic site of the enzyme. nih.gov Docking studies of isoindoline-1,3-dione derivatives with M. tuberculosis and S. aureus DNA gyrase have highlighted the importance of hydrophobic interactions with residues such as Phe 149, Leu 218, and Ile 215, as well as hydrogen bonding with residues like Tyr 158. researchgate.net The carbonyl oxygens of the isoindoline-1,3-dione ring frequently act as hydrogen bond acceptors. researchgate.net

Molecular docking and MD simulations allow for the prediction of the most stable binding modes and conformations of a ligand within a target's active site. researchgate.net For isoindoline-1,3-dione derivatives targeting DNA gyrase, these simulations have helped to understand the orientation of the molecules within the active site, revealing that the isatin moiety and its side chain are crucial for strong interactions. nih.gov MD simulations, often run for durations such as 100 nanoseconds, are used to assess the stability of the ligand-protein complex over time, with lower root mean square deviation (RMSD) values indicating a more stable complex. researchgate.net

Table 2: Molecular Docking and Simulation Data for Isoindoline-1,3-dione Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Predicted Interactions | Simulation Stability (RMSD) | Source |

|---|---|---|---|---|---|

| Isoindoline-1,3-dione derivatives | M. tuberculosis DNA gyrase | Phe 149, Leu 218, Ile 215, Gln 214, Met 155, Pro 156, Met 199, Tyr 158 | Hydrophobic interactions, Hydrogen bonds | Stable complexes indicated by low RMSD values | researchgate.net |

| Thiazolyl-pyrazoline derivatives | EGFR | Leu 788 | Strong interaction | 2.4 - 2.8 Å | researchgate.net |

| Phenyl-substituted piperazine isoindoline-1,3-dione derivative I | Acetylcholinesterase (AChE) | Not specified | Formation of stable complex | Average RMSD of 9.2 ± 1.2 Å after 40 ns | nih.gov |

| Diphenylmethyl moiety isoindoline-1,3-dione derivative VI | Acetylcholinesterase (AChE) | Not specified | Formation of stable complex | Average RMSD of 10.2 ± 1.0 Å after 30 ns | nih.gov |

Cellular Assays for Mechanistic Pathway Elucidation

In vitro cellular assays are essential for understanding the biological effects of a compound and for elucidating the molecular pathways it modulates.